molecular formula C20H20N2O9 B2959659 2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351612-51-5

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

カタログ番号: B2959659
CAS番号: 1351612-51-5
分子量: 432.385
InChIキー: SQRBEDUXVOUSDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperazine core substituted with a benzo[d][1,3]dioxole-5-carbonyl (piperonyl carbonyl) group at the 4-position. The ethanone moiety is linked to a furan-2-yl group and an oxalate counterion. Its molecular formula is C₂₀H₁₈N₂O₇ (including oxalate), with a molecular weight of 422.37 g/mol. The oxalate salt enhances crystallinity and solubility, critical for pharmaceutical applications .

特性

IUPAC Name

2-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5.C2H2O4/c21-14(15-2-1-9-23-15)11-19-5-7-20(8-6-19)18(22)13-3-4-16-17(10-13)25-12-24-16;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRBEDUXVOUSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the combination of piperazine and dioxole moieties, suggests diverse biological activities. This article reviews its biological activity based on available research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C20H20N2O9
  • Molecular Weight : 432.385 g/mol
  • Purity : Typically ≥95%.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant inhibition observed
Pseudomonas aeruginosaMIC = 625 µg/mL for some derivatives
Enterococcus faecalis625 µg/mL for select compounds
Escherichia coliNo significant activity noted

The compound has shown promising antifungal activity against Candida albicans, with most derivatives exhibiting effective inhibition .

Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer properties. Compounds derived from piperazine and dioxole have been evaluated for their cytotoxic effects on various cancer cell lines:

Cell Line Activity Observed
Human solid tumor linesVarying cytotoxic effects
Proliferation inhibitionNotable reduction in cell viability

These findings indicate that further exploration of the compound's structure-activity relationship is warranted to optimize its anticancer potential .

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in various studies. The ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α suggests that this compound may possess therapeutic benefits in inflammatory conditions:

Cytokine Effect
Interleukin-6 (IL-6)Reduced levels observed
Tumor Necrosis Factor-alpha (TNF-α)Decreased release noted

These results highlight the need for more comprehensive studies to establish the anti-inflammatory mechanisms associated with this compound .

Case Studies

A case study involving a series of synthesized derivatives of 1,3-dioxolanes demonstrated their biological activity against both bacterial and fungal pathogens. The study found that structural modifications significantly influenced the antimicrobial efficacy of these compounds, suggesting a tailored approach could enhance their therapeutic profiles .

科学的研究の応用

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a research compound with the molecular formula C20H20N2O9 and a molecular weight of 432.385. It typically has a purity of ≥95%.

Scientific Research Applications

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic compound with potential therapeutic applications, characterized by piperazine and dioxole moieties, suggesting diverse biological activities.

Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure often exhibit antimicrobial properties, effectively inhibiting the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant inhibition observed
Pseudomonas aeruginosaMIC = 625 µg/mL for some derivatives
Enterococcus faecalis625 µg/mL for select compounds
Escherichia coliNo significant activity noted

The compound has also shown promising antifungal activity against Candida albicans, with most derivatives exhibiting effective inhibition.

Anticancer Activity
Preliminary studies on related compounds suggest potential anticancer properties. Compounds derived from piperazine and dioxole have been evaluated for their cytotoxic effects on various cancer cell lines.

Cell LineActivity Observed
Human solid tumor linesVarying cytotoxic effects
Proliferation inhibitionNotable reduction in cell viability

These findings indicate that further exploration of the compound's structure-activity relationship is warranted to optimize its anticancer potential.

Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented in various studies. The ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α suggests that this compound may possess therapeutic benefits in inflammatory conditions.

CytokineEffect
Interleukin-6 (IL-6)Reduced levels observed
Tumor Necrosis Factor-alpha (TNF-α)Decreased release noted

These results highlight the need for more comprehensive studies to establish the anti-inflammatory mechanisms associated with this compound.

類似化合物との比較

Comparison with Structural Analogs

Target Compound:
  • Core : Piperazine
  • Substituents: Benzo[d][1,3]dioxole-5-carbonyl at the 4-position. Ethanone linked to furan-2-yl. Oxalate counterion.
  • Synthesis: Likely involves coupling of piperonylic acid with a furan-2-yl ethanone precursor, followed by oxalate salt formation (analogous to procedures in ).
Analog 1: 1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 774589-47-8)
  • Core : Piperazine.
  • Substituents: Benzo[d][1,3]dioxole-5-carbonyl at the 4-position. Phenyl ethanone instead of furan-2-yl ethanone.
  • Synthesis: EDC-mediated coupling of piperonylic acid with 1-(4-aminophenyl)ethanone .
  • Key Difference : Replacement of furan with phenyl reduces polarity and may alter receptor binding .
Analog 2: 2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone
  • Core : Piperazine.
  • Substituents: Pyridyl group at the 4-position. Tosyl-indole ethanone moiety.
  • Molecular Formula : C₂₆H₂₆N₄O₃S.
  • Application : 5-HT₆ receptor antagonist .
  • Key Difference : Heterocyclic pyridyl and indole groups enhance CNS activity but reduce solubility compared to the target compound .
Analog 3: 1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Oxalate
  • Core : Piperidine (saturated analog of piperazine).
  • Substituents :
    • Benzyl group.
    • Oxadiazole-containing azetidine.
  • Molecular Formula : C₂₂H₂₈N₄O₆.
  • Key Difference : Piperidine core and oxadiazole substituent confer distinct pharmacokinetic profiles, including metabolic stability .

Research Findings

  • The furan-2-yl group may improve binding to hydrophobic pockets in enzymes .
  • Analog 1 : Demonstrated ≥98% purity and activity in kinase inhibition assays (e.g., TGF-β RI), highlighting the importance of the benzo[d][1,3]dioxole moiety .
  • Analog 2: 5-HT₆ receptor antagonism with IC₅₀ values in the nanomolar range, indicating the role of arylpiperazine scaffolds in CNS drug design .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate?

The synthesis typically involves multi-step reactions:

  • Acylation : React benzo[d][1,3]dioxole-5-carboxylic acid derivatives (e.g., acid chlorides) with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to form the piperazin-1-yl carbonyl intermediate .
  • Coupling : Attach the furan-2-yl ethanone moiety via nucleophilic substitution or condensation, often using reflux conditions and polar aprotic solvents like DMF .
  • Salt Formation : Oxalate salt formation is achieved by reacting the free base with oxalic acid in a solvent like ethanol, followed by crystallization . Key considerations include controlling reaction temperatures (e.g., avoiding decomposition of acid-sensitive groups) and optimizing stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm the integration of aromatic protons (benzo[d][1,3]dioxole, furan) and piperazine methylene groups. Discrepancies in peak splitting may indicate conformational isomerism .
  • HRMS : Validate molecular weight and elemental composition (e.g., C₂₁H₂₃N₂O₇ for the free base) .
    • Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
    • X-ray Crystallography : Resolves stereochemistry and confirms salt formation (e.g., oxalate counterion coordination) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the oxalate group .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the benzo[d][1,3]dioxole moiety during synthesis?

  • Catalyst Screening : Test coupling agents like HATU or EDCI to enhance acyl-piperazine bond formation .
  • Solvent Effects : Compare yields in polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for the furan-2-yl ethanone attachment .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?

  • Dynamic NMR : Investigate temperature-dependent peak splitting to identify rotamers or slow conformational exchange in the piperazine ring .
  • Isotopic Labeling : Use ¹⁵N-labeled piperazine to clarify nitrogen environment ambiguities in ¹³C NMR .
  • Computational Modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian) with experimental NMR data to validate assignments .

Q. How is X-ray crystallography applied to confirm molecular structure and salt formation?

  • Single-Crystal Growth : Use slow evaporation (e.g., ethanol/water) to obtain diffraction-quality crystals .
  • Hydrogen Placement : Refine H-atom positions via riding models, with Uiso constrained to 1.2–1.5 times parent atoms, to confirm oxalate protonation sites .
  • Salt Verification : Analyze intermolecular interactions (e.g., hydrogen bonds between oxalate and piperazine NH groups) to validate salt stoichiometry .

Data Contradiction Analysis

Q. How to address conflicting melting point data between synthetic batches?

  • Impurity Profiling : Use DSC to detect polymorphic transitions or solvate formation, which may alter observed melting ranges .
  • Recrystallization : Test solvents with varying polarity (e.g., methanol vs. acetone) to isolate pure polymorphs .

Q. What steps validate the absence of unreacted starting materials in final batches?

  • LC-MS : Monitor for residual benzo[d][1,3]dioxole-5-carboxylic acid (m/z ~180) or furan-2-yl ethanone (m/z ~110) .
  • Ion Chromatography : Quantify free oxalate ions to ensure complete salt formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。